molecular formula C11H11NO B1305960 [3-(1H-Pyrrol-1-yl)phenyl]methanol CAS No. 83140-94-7

[3-(1H-Pyrrol-1-yl)phenyl]methanol

Cat. No. B1305960
CAS RN: 83140-94-7
M. Wt: 173.21 g/mol
InChI Key: QQXDXYAGEXWXQU-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-1-yl)phenylmethanol, commonly referred to as PPM, is an organic compound belonging to the class of aromatic alcohols. It is a colorless liquid and has a sweet, floral odor. PPM has a variety of applications in the pharmaceutical and chemical industries, from being used as a solvent in the synthesis of organic compounds to being an intermediate in the synthesis of pharmaceuticals. PPM has also been studied for its potential therapeutic and pharmacological effects, and is currently being investigated for its potential use in the treatment of certain diseases and conditions.

Scientific Research Applications

  • Proteomics Research

    • Summary of the application : [3-(1H-Pyrrol-1-yl)phenyl]methanol is a specialty product used in proteomics research .
  • Cancer Research

    • Summary of the application : Pyrrole derivatives, which would include [3-(1H-Pyrrol-1-yl)phenyl]methanol, have been studied for their potential as anticancer agents .
  • Laboratory Chemicals

    • Summary of the application : [3-(1H-Pyrrol-1-yl)phenyl]methanol is used as a laboratory chemical .
  • Tubulin Polymerization Inhibitor

    • Summary of the application : Pyrrole derivatives, including [3-(1H-Pyrrol-1-yl)phenyl]methanol, have been studied for their potential as tubulin polymerization inhibitors .
  • Biochemical Research

    • Summary of the application : [3-(1H-Pyrrol-1-yl)phenyl]methanol is used in biochemical research .
  • Electrochemical and Optical Properties Research

    • Summary of the application : Pyrrole derivatives, including [3-(1H-Pyrrol-1-yl)phenyl]methanol, have been studied for their electrochemical and optical properties .

properties

IUPAC Name

(3-pyrrol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDXYAGEXWXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380161
Record name [3-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-Pyrrol-1-yl)phenyl]methanol

CAS RN

83140-94-7
Record name 3-(1H-Pyrrol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83140-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4.8 grams of lithium aluminum hydride in 150 ml of dry diethyl ether was added dropwise 23.2 grams (0.108 mole) of ethyl 3-(pyrrol-1-yl)benzoate in 160 ml of dry diethyl ether. The complete addition required 45 minutes. After this time the reaction mixture was heated under reflux for 45 minutes then allowed to cool to ambient temperature where it stood for 16 hours. The excess lithium aluminum hydride was decomposed by the careful addition of 20 ml of 50% (v/v) water-tetrahydrofuran. The addition required 20 minutes as the reaction mixture temperature was kept below 25° C. The reaction mixture was poured into 300 ml of water and the diethyl ether layer separated. The aqueous layer was extracted with three portions of 200 ml each of diethyl ether. The combined ether layers were washed with water and dried with magnesium sulfate. The mixture was filtered and the filtrate concentrated under reduced pressure to give 20.9 grams of 3-(pyrrol- 1-yl)phenylmethanol; mp 64°-67° C. The ir spectrum was consistent with the proposed structure.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

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